4-tert-butyl-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide
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Overview
Description
4-tert-butyl-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a synthetic organic compound that features a benzamide core substituted with a tert-butyl group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, temperatures, and reaction times, as well as ensuring the availability of high-purity starting materials .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
4-tert-butyl-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 4-[2-(furan-2-yl)-2-hydroxyethyl]piperazine-1-carboxylate
- N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide
Uniqueness
4-tert-butyl-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H28N2O2 |
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Molecular Weight |
340.5 g/mol |
IUPAC Name |
4-tert-butyl-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]benzamide |
InChI |
InChI=1S/C21H28N2O2/c1-21(2,3)17-10-8-16(9-11-17)20(24)22-15-18(19-7-6-14-25-19)23-12-4-5-13-23/h6-11,14,18H,4-5,12-13,15H2,1-3H3,(H,22,24) |
InChI Key |
WMGOXBPDWYADAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCCC3 |
Origin of Product |
United States |
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